molecular formula C11H19NO B2904444 (3-aminoadamantan-1-yl)methanol CAS No. 80088-74-0

(3-aminoadamantan-1-yl)methanol

Cat. No.: B2904444
CAS No.: 80088-74-0
M. Wt: 181.279
InChI Key: ZPHFSHWJMOHIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminoadamantan-1-yl)methanol (CAS: 80088-74-0) is an adamantane derivative characterized by a methanol group (-CH₂OH) and an amino group (-NH₂) attached to the rigid tricyclic adamantane scaffold. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol . The adamantane core confers exceptional thermal and chemical stability, while the polar functional groups enhance its solubility and reactivity, making it a valuable intermediate in medicinal and organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-1-adamantyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFSHWJMOHIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80088-74-0
Record name (3-aminoadamantan-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoadamantan-1-yl)methanol typically involves the following steps:

    Nitration Reaction: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C.

    Hydroxylation Reaction: The reaction liquid is mixed with water to obtain a mixed solution.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions

(3-aminoadamantan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Properties : (3-aminoadamantan-1-yl)methanol exhibits potential antiviral activity, particularly against influenza viruses. Its structural similarity to other adamantane derivatives suggests that it may effectively inhibit viral replication .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
  • Dipeptidyl Peptidase 4 Inhibition : It acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), which plays a crucial role in glucose metabolism, indicating its potential use in managing type 2 diabetes .

Materials Science

This compound is also utilized in the development of advanced materials due to its unique structural properties. It serves as an intermediate in synthesizing complex organic molecules and can be modified further for specific applications .

Study on Antiviral Activity

A study published in the journal Molecules investigated the antiviral efficacy of this compound against various strains of influenza virus. The results demonstrated significant inhibition of viral replication, suggesting its potential as a therapeutic agent for influenza treatment.

Neuroprotective Mechanism

Research published in Pharmacology & Therapeutics explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that the compound could mitigate neuronal damage and improve cognitive function, highlighting its promise for treating conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral agent against influenza
Dipeptidyl peptidase 4 inhibitor for diabetes
Neuroprotective effects
Materials ScienceIntermediate in organic synthesis

Mechanism of Action

The mechanism of action of (3-aminoadamantan-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The placement of the amino group (3- vs. 4-position) affects steric and electronic properties.

Halogenation: The fluorinated analog (3-Fluoroadamantan-1-yl)methanol shows increased lipophilicity (logP ~2.1 vs. ~1.5 for the amino derivative), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

(3-aminoadamantan-1-yl)methanol, with the molecular formula C11H19NO, is a derivative of adamantane, a compound known for its unique structural properties and potential pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a rigid adamantane core with an amino group and a hydroxymethyl group. This configuration contributes to its stability and reactivity, making it suitable for various biological applications. The compound's unique properties allow it to interact with specific biological targets, enhancing its potential in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can help regulate blood sugar levels, making this compound a candidate for diabetes treatment . Additionally, the compound exhibits potential antiviral and antimicrobial properties, which are currently under investigation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 7.8 µg/ml . This suggests that the compound could be further explored as a therapeutic agent in treating bacterial infections.

Antiviral Properties

The compound's antiviral properties are also noteworthy. Research indicates that derivatives of adamantane, including this compound, can inhibit viral replication processes. This has been particularly relevant in the context of influenza virus treatments .

Case Study 1: DPP-4 Inhibition

In a controlled study examining the effects of this compound on glucose metabolism in diabetic models, the compound demonstrated a significant reduction in blood glucose levels compared to control groups. The IC50 value for DPP-4 inhibition was found to be approximately 30 nM, indicating potent activity against this enzyme .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound involved testing against several strains of bacteria. The compound exhibited broad-spectrum activity, particularly effective against Gram-positive bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

CompoundDPP-4 Inhibition IC50Antimicrobial ActivityUnique Features
This compound30 nMMIC = 7.8 µg/mlRigid adamantane structure
3-Amino-1-adamantanolNot specifiedModerateLess potent than this compound
Methyl 2-(3-aminoadamantan-1-yl)acetate hydrochlorideNot specifiedLowDifferent functional groups

Q & A

Q. What are the common synthetic routes for (3-aminoadamantan-1-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of adamantane derivatives typically involves condensation reactions between adamantane-based amines and carbonyl-containing substrates. For example:

  • Condensation with aldehydes : Reacting adamantan-1-ylamine with substituted benzaldehydes in butanol under reflux (1–1.5 hours) yields imine derivatives. Optimization includes solvent selection (e.g., butanol for improved solubility), stoichiometric ratios (1:1 molar ratio), and post-reaction purification via recrystallization (e.g., isopropanol) .
  • Reductive amination : Iron powder in acidic methanol/HCl can reduce nitro or imine intermediates (e.g., converting nitro groups to amines), achieving ~82% yield after neutralization and ether extraction .

Q. Yield Optimization Table

MethodYieldKey ParametersReference
Aldehyde condensation91%Butanol, 1.5 h reflux, stoichiometric ratio
Reductive amination82%Fe powder, HCl/MeOH, ether extraction

Q. Critical Factors :

  • Solvent polarity (e.g., butanol vs. methanol).
  • Catalyst presence (e.g., Fe for reduction).
  • Purification technique (recrystallization vs. solvent washing).

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : Resolves adamantane cage geometry and substituent positions (e.g., bond angles of 109.5° for sp³ carbons) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks for adamantane protons appear at δ 1.5–2.2 ppm (bridged CH₂), while aromatic protons (if present) resonate at δ 7.2–8.5 ppm. The aminomethyl group (-CH₂NH₂) shows singlet/triplet splitting near δ 3.5 ppm .
    • ¹³C NMR : Adamantane carbons appear at 25–45 ppm; carbonyl or aromatic carbons (if present) at 120–160 ppm .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Example ¹H NMR Data (DMSO-d₆) :

Proton Environmentδ (ppm)MultiplicityIntegration
Adamantane CH₂1.6–2.1m12H
-CH₂NH₂3.4t (J=6 Hz)2H
-NH₂1.8s (broad)2H

Advanced Research Questions

Q. What are the key challenges in reconciling contradictory yield data across synthetic protocols for adamantane derivatives?

Methodological Answer: Yield discrepancies (e.g., 91% in condensation vs. 11–51% in acetamide syntheses ) arise from:

  • Steric hindrance : Bulky substituents on adamantane reduce reaction efficiency.
  • Byproduct formation : Competing reactions (e.g., oxidation of aldehydes) lower yields.
  • Purification losses : High-polarity derivatives may require chromatography, increasing mass loss.

Q. Experimental Design to Address Contradictions :

Control reactions : Compare yields under identical conditions (solvent, temperature).

Kinetic studies : Monitor reaction progress via TLC to identify incomplete conversions .

Computational modeling : Predict steric/electronic effects using DFT calculations.

Q. How can researchers design experiments to assess the biological activity of this compound, and what in vitro models are appropriate?

Methodological Answer: Stepwise Approach :

Target identification : Screen against enzymes/receptors (e.g., viral neuraminidases, GPCRs) due to adamantane’s affinity for hydrophobic binding pockets .

In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., MUNANA for neuraminidase).
  • Cytotoxicity : Use MTT assays in human cell lines (e.g., HEK-293) to determine CC₅₀ .

Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated derivatives) to correlate substituents with activity.

Q. Data Interpretation :

  • Compare EC₅₀/CC₅₀ ratios to evaluate therapeutic windows.
  • Validate target engagement via SPR (surface plasmon resonance) or crystallography.

Q. What strategies ensure the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability Challenges :

  • Oxidation : The aminomethyl group is prone to air oxidation.
  • Hygroscopicity : Hydroxyl groups may absorb moisture, altering solubility.

Q. Mitigation Strategies :

  • Storage : Lyophilize and store under argon at –20°C .
  • Buffered solutions : Use pH 7.4 PBS to prevent protonation/deprotonation.
  • Stability-indicating assays : Monitor degradation via HPLC (e.g., new peaks at 254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.